噻吩,3-溴-2-(甲氧基甲基)-

描述

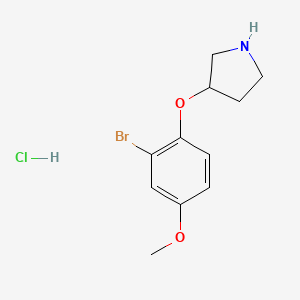

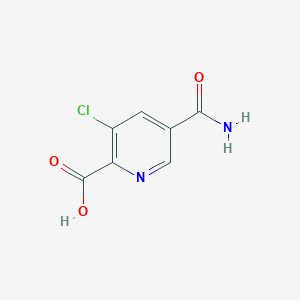

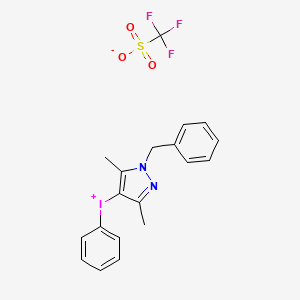

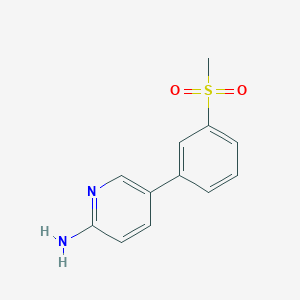

Thiophene, 3-bromo-2-(methoxymethyl)- is a class of heterocyclic compounds that contain sulfur in their ring structure. It is used as a pharmaceutical intermediate . The molecular formula is C6H7BrOS and the molecular weight is 207.09 g/mol .

Synthesis Analysis

The synthesis of 2-Bromo-3-methylthiophene is formed (approx. 90%) by bromination of 3-methyl thiophene with N -bromosuccinimide in the absence of benzoyl peroxide . The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives .Molecular Structure Analysis

The InChI code for Thiophene, 3-bromo-2-(methoxymethyl)- is 1S/C6H7BrOS/c1-8-4-6-5 (7)2-3-9-6/h2-3H,4H2,1H3 .Chemical Reactions Analysis

The autopolymerization reaction of 2-bromo-3-methoxythiophene has been studied. The reaction mechanism of the polymerization reaction of 2-bromo-3-methoxythiophene was investigated by analyzing the gas, liquid, and solid states using UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy .Physical And Chemical Properties Analysis

Thiophene, 3-bromo-2-(methoxymethyl)- has a molecular weight of 207.09 .科学研究应用

光学性质和固态发射增强

研究表明,噻吩衍生物的功能化会显着影响其光学和光物理性质。例如,用各种取代基(包括溴和甲氧基)对聚噻吩进行后官能化已被证明可以调节其光学性质并增强其固态荧光。此类改性可以导致固态荧光产率大幅增加,表明在发光器件和传感器中具有潜在的应用 (Li、Vamvounis 和 Holdcroft,2002 年)。

聚合物合成中的绿色化学

使用环保溶剂如 2-甲基四氢呋喃 (2-MeTHF) 合成聚噻吩,例如聚(3-己基噻吩) (P3HT),突出了绿色化学原理在聚合物生产中的应用。这种方法不仅符合可持续发展目标,而且还提高了反应速率和效率,展示了在导电聚合物合成中加入生物衍生溶剂的实际好处 (Bannock、Xu、Baïssas、Heeney 和 Mello,2016 年)。

电化学应用和器件集成

3-溴-4-甲氧基噻吩等功能化噻吩已成功聚合并集成到器件中,例如电致变色器件。这些材料表现出有希望的电化学性能,包括低氧化电位和高电化学可逆性,使其适用于智能窗户和显示技术 (Cihaner 和 Önal,2007 年)。

聚合物的耐光稳定性

已合成出新的噻吩衍生物并将其用作聚氯乙烯 (PVC) 的光稳定剂,显着降低了光降解水平。该应用对于延长 PVC 产品的使用寿命和提高其耐用性至关重要,而 PVC 产品广泛用于各种工业和消费应用 (Balakit、Ahmed、El-Hiti、Smith 和 Yousif,2015 年)。

分子电子学

噻吩衍生物作为电子学中分子导线的合成中的基本构建块,展示了它们在分子电子学发展中的关键作用。涉及噻吩衍生物的高效合成方案为在分子尺度上制造电子元件铺平了道路,突出了它们在未来电子设备中的潜力 (Stuhr-Hansen、Sørensen、Moth-Poulsen、Christensen、Bjørnholm 和 Nielsen,2005 年)。

作用机制

安全和危害

The safety information for this compound includes hazard statements such as H227, H302, H315, H319, H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

未来方向

Thiophene derivatives have received much attention because they are incorporated in natural products, medicines, functional materials, and photoresponsive dyes . They have been applied as building blocks in the fields of dyes, pharmaceuticals, agrochemicals, etc . The results of the autopolymerization reaction provide useful information for the design of monomers via autopolymerization .

属性

IUPAC Name |

3-bromo-2-(methoxymethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrOS/c1-8-4-6-5(7)2-3-9-6/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXLAGORVSFZLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60734273 | |

| Record name | 3-Bromo-2-(methoxymethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60734273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113699-42-6 | |

| Record name | 3-Bromo-2-(methoxymethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60734273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

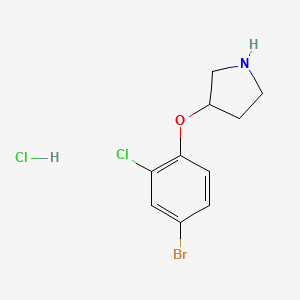

![4-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1527174.png)

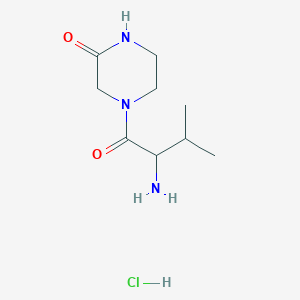

![5-Bromo[1,1'-biphenyl]-2-yl 4-piperidinylmethyl ether hydrochloride](/img/structure/B1527183.png)